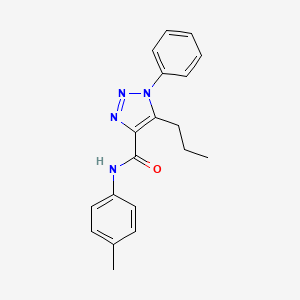

3-(1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a versatile material used in scientific research. It belongs to the family of thiazolidin-2,4-diones (TZD), which are heterocyclic compounds containing nitrogen and sulfur . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .

Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .

Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .

作用機序

Target of Action

Compounds with similar structures, such as those containing the pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazolidin-2,4-dione (TZD) analogues are known to improve insulin resistance through PPAR-γ receptor activation and inhibit cytoplasmic Mur ligases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Tzd analogues are known to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .

Result of Action

Compounds with similar structures have shown varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Action Environment

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

実験室実験の利点と制限

One advantage of using 3-(1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione in lab experiments is its specificity for the PPARγ pathway. This compound has a high affinity for PPARγ and does not interact with other receptors. This makes it an ideal tool for studying the PPARγ pathway. One limitation of using this compound is its potential toxicity. This compound has been shown to cause liver toxicity in some animal studies.

将来の方向性

There are several future directions for 3-(1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione research. One direction is to study its potential as a treatment for non-alcoholic fatty liver disease. Another direction is to study its potential as a treatment for cardiovascular disease. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.

Conclusion

In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It works by activating the PPARγ pathway and has been shown to have anti-inflammatory, anti-fibrotic, and anti-diabetic effects. While there are advantages to using this compound in lab experiments, there are also limitations to its use. Future research will focus on studying its potential as a treatment for non-alcoholic fatty liver disease and cardiovascular disease, as well as determining its safety and efficacy in humans.

合成法

The synthesis of 3-(1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves the reaction of 3,3-Diphenylpropanoic acid with pyrrolidine and thiosemicarbazide. The reaction occurs in the presence of a catalyst such as triethylamine and a solvent such as toluene. The resulting product is then purified using column chromatography to obtain pure this compound.

科学的研究の応用

3-(1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-diabetic effects. This compound has been studied as a potential treatment for type 2 diabetes, non-alcoholic fatty liver disease, and cardiovascular disease.

特性

IUPAC Name |

3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c25-20(23-12-11-18(14-23)24-21(26)15-28-22(24)27)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQOJPGISPWSQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2783696.png)

![5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2783697.png)

![methyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2783707.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2783709.png)

![2-Chloro-1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone](/img/structure/B2783711.png)

![2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2783713.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2783718.png)